molecular formula C18H25N3O6 B084684 Z-Gly-Gly-Leu-OH CAS No. 13347-77-8

Z-Gly-Gly-Leu-OH

Cat. No. B084684
CAS RN: 13347-77-8
M. Wt: 379.4 g/mol
InChI Key: BXYXLQLWQBOEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Gly-Leu-OH is a peptide that is used in the analysis of protease and peptidase activity of proteasomes . It has been noted as a particular substrate for chymotrypsin-like activity .


Synthesis Analysis

Peptides like Z-Gly-Gly-Leu-OH are synthesized based on solid phase peptide synthesis protocols . The most common building blocks for such synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . Techniques for solid-phase peptide synthesis in water have also been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .


Chemical Reactions Analysis

Z-Gly-Gly-Leu-OH is used in the analysis of protease and peptidase activity of proteasomes . It is a substrate for chymotrypsin-like activity . In the context of peptide synthesis, the Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

Scientific Research Applications

Application in Food Science

  • Specific Scientific Field: Food Science
  • Summary of the Application: “Z-Gly-Gly-Leu-OH” is used in the improvement of the flavor of soy isolate protein hydrolysates . It is a substrate for a thermostable carboxypeptidase from Bacillus megaterium (CPM32), which is used in the debittering process of soybean isolates .
  • Methods of Application or Experimental Procedures: The CPM32 gene from Bacillus megaterium was cloned and the enzyme was fused with different signal peptides in Bacillus subtilis WB600. The highest CPM32 activity was achieved when it was fused with SP amyQ . The enzyme was most active at pH 8.0 and 60 °C, and it was stable over a broad pH range of 5.0–9.0 and an extensive temperature of 30–60 °C . The enzyme could cleave most amino acid residues except Pro from chain’s C-terminus . The ability of CPM32 to hydrolyze the six kinds of substrates is as follows: Z-Phe-Tyr > Z-Glu-Tyr > Z-Gln-Gly > Z-Ser-Ala > Z-Gly-Gly-Leu > Z-Gly-Pro .
  • Results or Outcomes: The application of CPM32 (supplemented with 4% alkaline protease, w/w) in the hydrolysis of soy isolate protein resulted in a reduction in bitterness value of 47.6% to a commercially acceptable level . The bitterness of the hydrolyzates is significantly reduced and the flavor of the soy protein isolate hydrolysates is effectively improved .

Application in Peptide Research

  • Specific Scientific Field: Peptide Research
  • Summary of the Application: Glycine- and histidine-rich peptides (GHRPs), which include “Z-Gly-Gly-Leu-OH”, are functionally versatile compounds with potential multi-purpose applications . They have aroused an impressive deal of interest in different areas of modern life .
  • Methods of Application or Experimental Procedures: These peptides are being studied for their ability to kill pathogenic microorganisms, penetrate cells, and/or coordinate essential or toxic metals . These properties are highly sought after in human health challenges .
  • Results or Outcomes: GHRPs are attractive targets for research and leading compounds for the development of improved analogues, prodrugs and peptide mimetic drugs . They have potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening and environmental protection activities .

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “Z-Gly-Gly-Leu-OH” can be used in the stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres .
  • Methods of Application or Experimental Procedures: This synthesis is realized by organocuprate-mediated single electron transfer reduction .
  • Results or Outcomes: The result is an efficient and stereoselective synthesis of these dipeptide isosteres .

Application in Peptide Mimetics

  • Specific Scientific Field: Peptide Mimetics
  • Summary of the Application: “Z-Gly-Gly-Leu-OH” is used in the synthesis of 14-mer RGG peptidomimetics . These peptidomimetics are non-hydrolyzable and have improved chemical stability and functionality .
  • Methods of Application or Experimental Procedures: The synthesis of these peptidomimetics is realized by organocuprate-mediated single electron transfer reduction . The synthetic isosteres can be used in Fmoc-based solid phase peptide synthesis .
  • Results or Outcomes: The result is the preparation of the 14-mer RGG peptidomimetics containing an (E)-methylalkene or a (Z)-chloroalkene unit . These peptidomimetics are attractive building blocks for the synthesis of novel bio-conjugated molecules and complex peptidomimetics .

Application in Environmental Peptide Synthesis

  • Specific Scientific Field: Environmental Peptide Synthesis
  • Summary of the Application: “Z-Gly-Gly-Leu-OH” is used in the development of environmentally friendly methods for peptide synthesis .
  • Methods of Application or Experimental Procedures: The focus is on developing organic solvent-free synthetic methods using water . The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .
  • Results or Outcomes: The result is a more environmentally balanced method of peptide synthesis .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Peptides like Z-Gly-Gly-Leu-OH have potential applications in various fields. For example, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . The use of unnatural amino acids for the development of highly selective peptide linkers is also a promising future direction .

properties

IUPAC Name

(2S)-4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-12(2)8-14(17(24)25)21-16(23)10-19-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYXLQLWQBOEDJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Gly-Leu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H BOZLER, SI WAYNE… - International Journal of …, 1982 - Wiley Online Library
The rates of the pepsin‐catalyzed synthesis of oligopeptides of the general type A‐Phe‐Leu‐B by the condensation of A‐Phe‐OH with H‐Leu‐B have been determined by means of …
Number of citations: 12 onlinelibrary.wiley.com
J Deere, G McConnell, A Lalaouni… - … synthesis & catalysis, 2007 - Wiley Online Library
… Bz-Arg-OH is replaced with ZGly-Gly-Leu-OH for subtilisin reaction. … After 16 h of reaction, HPLC indicated 50% release of Z-Gly-Gly-Leu-OH, while fluorescence regained was 39% of …
Number of citations: 11 onlinelibrary.wiley.com
V Čeřovský, MR Kula - Biotechnology and applied biochemistry, 2001 - Wiley Online Library
… Z-Gly-Gly-Leu-OH (95 mg, 0.25 mmol) was dissolved in a mixture of DMF (1.25 ml) and acetonitrile (3.6 ml). After the addition of 2.33 M NH 4 HCO 3 (0.15 ml) and amidase (20 mg) the …
Number of citations: 14 iubmb.onlinelibrary.wiley.com
D Kammermeier-Steinke, A Schwarz… - Enzyme and microbial …, 1993 - Elsevier
Here we describe the partial purification of the enzyme from the flavedo of orange fruits and discuss results of a detailed study of the substrate range of the peptide amidase, which is …
Number of citations: 26 www.sciencedirect.com

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